![molecular formula C17H14N2O3 B4413872 2-hydroxy-N-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4413872.png)
2-hydroxy-N-(3-methoxyphenyl)-4-quinolinecarboxamide
Overview
Description
2-hydroxy-N-(3-methoxyphenyl)-4-quinolinecarboxamide, also known as GW501516, is a synthetic compound that acts as a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes. However, it has gained popularity in the scientific community due to its potential applications in various research fields.
Scientific Research Applications
- 2-HOQ and its derivatives have demonstrated potent anticancer effects. They exhibit good activity against cisplatin-resistant human cancer cell lines, including A549cisR, HeLacisR, and MCF-7cisR . These compounds could potentially serve as novel agents in cancer therapy.
- 2-HOQ complexes can interact with calf thymus DNA (CT-DNA) . Their binding mode involves intercalation, as evidenced by UV-Vis absorption, luminescence, and circular dichroism (CD) titrations. Understanding these interactions is crucial for drug design and delivery .
- The interaction of 2-HOQ compounds with bovine serum albumin (BSA) has been characterized using fluorescence spectroscopy. These studies provide insights into the binding affinity and stability of the complexes with BSA .
- The most active di-n-butyltin (IV) compound derived from 2-HOQ induces the production of reactive oxygen species (ROS). This property suggests its potential use as an anticancer drug .
- Beyond its role in cancer research, 2-HOQ analogs have therapeutic applications. For instance, 2-hydroxy-N-(4-hydroxyphenyl) benzamide , also known as osalmid , is used to treat acute and chronic cholecystitis and gallstone disease .
- 2-HOQ belongs to the stilbene family, which includes resveratrol. While resveratrol has gained attention for its health benefits, exploring other stilbene derivatives like 2-HOQ may reveal additional bioactive properties .
Anticancer Activity
DNA Interaction
Protein Binding
Antioxidant Properties
Cholecystitis Treatment
Stilbene-Based Compounds
Mechanism of Action
Target of Action
It’s known that similar compounds interact with dna and proteins such as bovine serum albumin (bsa) .
Mode of Action
The compound interacts with its targets, potentially through intercalation . Intercalation is a process where a molecule inserts itself between the planar bases of DNA, causing distortions in the DNA helix and affecting its function. The interaction of the compound with BSA has been characterized by fluorescence spectroscopy methods .
Result of Action
The compound exhibits good activity toward certain human cancer cell lines . It’s suggested that the most active compound can induce the production of reactive oxygen species (ROS), which can lead to cell death . This indicates potential use as an anticancer drug.
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-oxo-1H-quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-12-6-4-5-11(9-12)18-17(21)14-10-16(20)19-15-8-3-2-7-13(14)15/h2-10H,1H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBNMAKYLUMACY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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